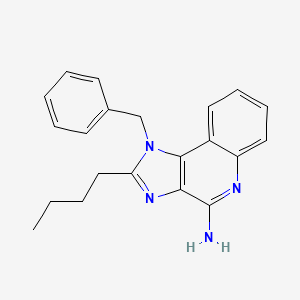
Bbiq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisbenzylisoquinoline (BBIQ) compounds are a class of naturally occurring alkaloids known for their diverse biological activities. These compounds have been identified as potent inhibitors of ferroptosis, a type of cell death induced by the accumulation of lipid peroxides . This compound compounds are structurally distinct from other known ferroptosis inhibitors and have shown promising in vivo activities, protecting against various pathological conditions .
Preparation Methods
The synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) involves several steps. One improved method for synthesizing this compound includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reaction involves the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high yield of pure this compound.
Industrial production methods for this compound are optimized to achieve higher yields and purity. These methods involve process optimization and scale-up techniques to ensure consistent production quality .
Chemical Reactions Analysis
BBIQ compounds undergo various chemical reactions, including:
Oxidation: this compound compounds can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound compounds into their reduced forms.
Substitution: this compound compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BBIQ compounds have a wide range of scientific research applications, including :
Chemistry: this compound compounds are used as building blocks in the synthesis of complex molecules.
Biology: this compound compounds are studied for their biological activities, including their role as ferroptosis inhibitors.
Medicine: This compound compounds have potential therapeutic applications, including their use as adjuvants in vaccines and their ability to protect against renal tubular ferroptosis and acute kidney injury
Industry: this compound compounds are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BBIQ compounds involves their ability to inhibit ferroptosis by scavenging lipid peroxides and preventing their accumulation in cells . This compound compounds do not regulate iron homeostasis or lipid reactive oxygen species generation pathways but are effective in preventing ferroptotic tissue damage . Molecular targets and pathways involved include the GPX4/GSH pathway, which plays a central role in anti-ferroptosis defense .
Comparison with Similar Compounds
BBIQ compounds are structurally distinct from other known ferroptosis inhibitors and have unique properties that make them effective in preventing ferroptotic tissue damage . Similar compounds include:
Cepharanthine: A bisbenzylisoquinoline alkaloid with anti-inflammatory, antiviral, and immunomodulatory properties.
Isoliensinine: A bisbenzylisoquinoline compound with potential anti-malarial activities.
This compound compounds are unique in their ability to inhibit ferroptosis without affecting iron homeostasis or lipid reactive oxygen species generation pathways .
Properties
Molecular Formula |
C21H22N4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-benzyl-2-butylimidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23) |
InChI Key |
CQBDMXYZNLJUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=CC=C3)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate](/img/structure/B10856682.png)
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10856685.png)
![(1R,2S,5S)-3-[2-(4-bromo-2-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856693.png)
![(3S,3aS,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856699.png)
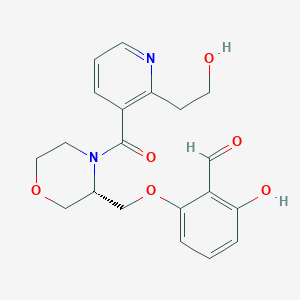
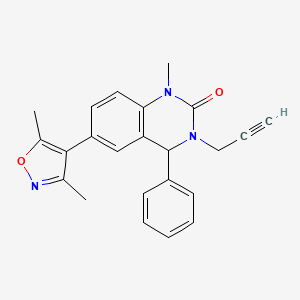
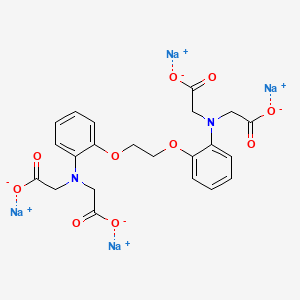
![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride](/img/structure/B10856729.png)
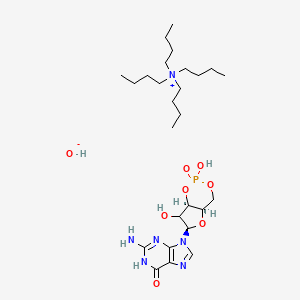
![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10856742.png)
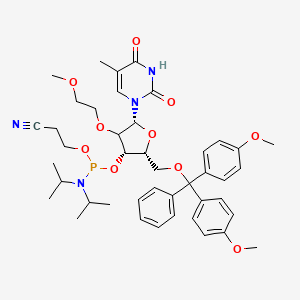
![2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylicacidethylester](/img/structure/B10856778.png)

